molecular formula C17H16Br2N6O4S B104400 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine CAS No. 441798-25-0

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine

Cat. No. B104400
M. Wt: 560.2 g/mol
InChI Key: BRSITRUZDCGGKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound has been described in a medicinal chemistry program that aimed at the identification of novel potent dual endothelin receptor antagonists with high oral efficacy . This led to the discovery of a novel series of alkyl sulfamide substituted pyrimidines .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine core, which is a six-membered ring with two nitrogen atoms, and various functional groups attached to it . These include a bromophenyl group, a bromopyrimidinyl group, and a methylsulfamoyl group .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.841±0.06 g/cm3 . The predicted boiling point is 705.0±70.0 °C . It has 7 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Hybrid Catalysts in Pyrimidine Synthesis

Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been extensively studied for their application in synthesizing pyrimidine derivatives through one-pot multicomponent reactions. These catalysts offer efficient pathways for developing pyrimidine scaffolds, highlighting the importance of pyrimidine cores in pharmaceutical industries for their broad synthetic and biological applicability (Parmar, Vala, & Patel, 2023).

Antitubercular Activity of Pyrimidine Derivatives

Pyrimidine derivatives have been evaluated for their antitubercular activity against various Mycobacterium species. Modifications of the isoniazid structure with pyrimidine derivatives showed significant in vitro efficacy, suggesting the potential for developing new anti-TB compounds using pyrimidine as a core structure (Asif, 2014).

Optoelectronic Materials

Quinazolines and pyrimidines have been incorporated into π-extended conjugated systems for creating novel optoelectronic materials. Their use in photo- and electroluminescent devices demonstrates the versatility of pyrimidine structures in developing materials for electronic and luminescent applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Hepatoprotective and Nephroprotective Activities

Chrysin, a flavonoid, has been shown to exhibit hepatoprotective activity against various compounds, including 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a pyrimidine derivative. This highlights the potential interaction between pyrimidine structures and natural compounds in mediating biological effects (Pingili et al., 2019).

Safety And Hazards

There is limited specific information available on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

properties

IUPAC Name

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Br2N6O4S/c1-20-30(26,27)25-15-14(11-2-4-12(18)5-3-11)16(24-10-23-15)28-6-7-29-17-21-8-13(19)9-22-17/h2-5,8-10,20H,6-7H2,1H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSITRUZDCGGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Br2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine

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